molecular formula C15H21F2N3O4S B7001292 N-(2,2-difluoro-1-phenylethyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide

N-(2,2-difluoro-1-phenylethyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide

Cat. No.: B7001292
M. Wt: 377.4 g/mol
InChI Key: SZXKRHAYCWNODB-UHFFFAOYSA-N
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Description

N-(2,2-difluoro-1-phenylethyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a phenylethyl group with difluorination, and a methanesulfonamide moiety, making it a unique structure for chemical and biological studies.

Properties

IUPAC Name

N-(2,2-difluoro-1-phenylethyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F2N3O4S/c1-25(22,23)18-9-12-10-24-8-7-20(12)15(21)19-13(14(16)17)11-5-3-2-4-6-11/h2-6,12-14,18H,7-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXKRHAYCWNODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1COCCN1C(=O)NC(C2=CC=CC=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoro-1-phenylethyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Morpholine Ring: Starting from a suitable precursor, the morpholine ring is synthesized through cyclization reactions.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via Friedel-Crafts alkylation or similar methods.

    Difluorination: The phenylethyl group is difluorinated using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Attachment of the Methanesulfonamide Moiety: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final product is obtained by coupling the intermediate with a carboxamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane, and water.

    Reduction: Lithium aluminum hydride, ether, and low temperatures.

    Substitution: Nucleophiles like amines or thiols, solvents like acetonitrile, and mild heating.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2,2-difluoro-1-phenylethyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-difluoro-1-phenylethyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The difluorinated phenylethyl group may interact with hydrophobic pockets in proteins, while the methanesulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-difluoro-1-phenylethyl)-3-(methylsulfonamidomethyl)morpholine-4-carboxamide: Similar structure but with a methyl group instead of a methanesulfonamide.

    N-(2,2-difluoro-1-phenylethyl)-3-(sulfonamidomethyl)morpholine-4-carboxamide: Lacks the methanesulfonamide moiety.

Uniqueness

N-(2,2-difluoro-1-phenylethyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorinated phenylethyl group enhances its stability and lipophilicity, while the methanesulfonamide moiety provides additional sites for interaction with biological targets.

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